(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate
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Overview
Description
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring, followed by further functionalization to introduce the m-tolyl and ethylcarbamate groups . The reaction conditions often include the use of solvents like toluene and oxidants such as manganese dioxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like manganese dioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzoxazole ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The compound may also interact with microbial cell membranes, leading to disruption and cell death in bacteria and fungi .
Comparison with Similar Compounds
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can be compared with other benzoxazole derivatives, such as:
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological activities. For example, the presence of methoxy or ethoxy groups can enhance antibacterial activity, while chlorinated derivatives may exhibit stronger antifungal properties .
Properties
CAS No. |
104029-83-6 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(3-methylphenyl)methyl] N-ethylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-3-19-18(21)23-16(13-8-6-7-12(2)11-13)17-20-14-9-4-5-10-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21) |
InChI Key |
ZAHDUHNBXCJVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC(C1=CC=CC(=C1)C)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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